Ethyl 4-iodo-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-iodo-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C7H8INO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-iodo-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of ethyl 1H-pyrrole-2-carboxylate. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under mild conditions to introduce the iodine atom at the 4-position of the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iodo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base, such as potassium carbonate (K2CO3), to facilitate the coupling reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield ethyl 4-azido-1H-pyrrole-2-carboxylate, while Suzuki-Miyaura coupling with phenylboronic acid would produce ethyl 4-phenyl-1H-pyrrole-2-carboxylate.
Scientific Research Applications
Ethyl 4-iodo-1H-pyrrole-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific biological pathways or receptors.
Material Science: It can be used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-iodo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would vary based on the structure of the final compound synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-1H-pyrrole-2-carboxylate
- Ethyl 4-chloro-1H-pyrrole-2-carboxylate
- Ethyl 4-fluoro-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 4-iodo-1H-pyrrole-2-carboxylate is unique due to the presence of the iodine atom, which can participate in specific reactions that other halogenated derivatives may not. The iodine atom’s larger size and higher reactivity compared to bromine, chlorine, or fluorine make it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
ethyl 4-iodo-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKCWRCTDUDSDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415924 |
Source
|
Record name | Ethyl 4-iodo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433267-56-2 |
Source
|
Record name | Ethyl 4-iodo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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